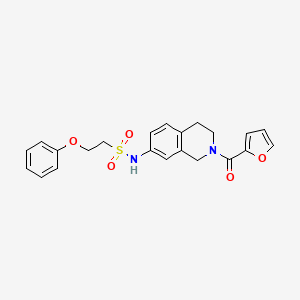

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a furan ring with a carbonyl group at the 2-position . The compound also includes a tetrahydroisoquinoline group and a phenoxyethanesulfonamide group.

Synthesis Analysis

The synthesis of compounds similar to the one often involves the use of furan-2-carbonyl chloride . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene afforded the corresponding thioamide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the ligands N’-(furan-2-carbonyl)-hydrazinecarbodithioic acid methyl ester (H2fhcm) and N’-(pyridine-4-carbonyl)-hydrazine carbodithioic acid benzyl ester hydrochloride (H2pchbe·HCl) were characterized by single crystal X-ray diffraction data . The bonding sites of both ligands in the complexes are the carbonyl oxygen and hydrazinic nitrogen .Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate has been used as a precursor to construct a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles and their condensed candidates . The reactivity of acyl isothiocyanates is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups .科学的研究の応用

Organic Synthesis and Characterization

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide and related compounds are synthesized and characterized in the realm of organic chemistry. These compounds are studied for their structural features, including the importance of F⋯O interactions in their solid-state assembly. For example, Grudova et al. (2020) focused on the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the role of F⋯O interactions in self-assembled structures (Grudova et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound's derivatives are explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which is significant for understanding its role in neurotransmitter biosynthesis and potential therapeutic applications. Grunewald et al. (2005) synthesized and evaluated derivatives for their PNMT inhibitory potency, suggesting the potential for blood-brain barrier penetration (Grunewald et al., 2005).

Materials Science

In materials science, the focus is on the compound's utility in creating new materials with unique properties. For instance, Padwa et al. (2002) explored methods for preparing 2-thio substituted furans, highlighting the versatility of gamma-dithiane carbonyl compounds in synthesizing differentially substituted 2-thiofurans with potential applications in material science (Padwa et al., 2002).

将来の方向性

作用機序

Target of Action

Furan derivatives are known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular function .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Furan derivatives are known to have good pharmacokinetic characteristics, improving solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties, encouraging the synthesis of a large number of novel chemotherapeutic agents .

Action Environment

The action of furan derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

特性

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c25-22(21-7-4-12-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-13-28-20-5-2-1-3-6-20/h1-9,12,15,23H,10-11,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCPUMITXFUIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole](/img/structure/B2512889.png)

![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)

![8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2512898.png)

![ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)

![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)